Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate is a chemical compound with the molecular formula and a molar mass of approximately 299.41 g/mol. It is classified as a spiro compound, which incorporates both indene and piperidine structures. The compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.
Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate falls under the category of spirocyclic compounds. These compounds are characterized by their unique structural configuration where two or more rings share a single atom. This specific compound combines features of both indene and piperidine, making it a subject of interest in organic synthesis and medicinal applications.
The synthesis of tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl 5-bromospiro[indene-1,4'-piperidine]-1'-carboxylate with various nucleophiles in the presence of suitable catalysts .
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, using polar aprotic solvents can enhance nucleophilicity and facilitate smoother reactions. The final product can be purified using techniques like recrystallization or chromatography.
The molecular structure of tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate features a spiro connection between the indene and piperidine rings. The tert-butyl group contributes to the compound's steric bulk, which can influence its reactivity and interaction with biological targets.
Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate can undergo various chemical reactions typical for spirocyclic compounds. These may include nucleophilic substitutions, cycloadditions, and rearrangements depending on the functional groups present.
For instance, the presence of the carboxylate group allows for potential reactions with amines or alcohols to form esters or amides. Additionally, its spiro structure may lead to unique reactivity patterns compared to non-spiro analogs.
The mechanism by which tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate exerts its effects is primarily linked to its interactions with biological targets. While specific mechanisms may vary based on application, it is often studied for its potential as a ligand in receptor binding assays.
Research indicates that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways . This interaction can modulate physiological responses, making it valuable for therapeutic applications.
Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate is typically a solid at room temperature. Its physical properties include:
The compound exhibits stability under standard conditions but should be handled with care due to potential reactivity associated with its functional groups. Safety data sheets recommend avoiding contact with skin and eyes and ensuring adequate ventilation during handling .
Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate has several scientific uses:
The synthesis of tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-60-8) requires precise multi-step strategies to construct its spirocyclic core. This compound features a central spiro carbon linking a 5-methylindene unit to a N-Boc-piperidine ring, presenting challenges in stereoselectivity and ring fusion stability. Key synthetic routes typically involve sequential ring closure, functional group manipulation, and protecting group chemistry to achieve high-purity material (≥97%) suitable for pharmaceutical intermediates [2] [4]. The molecular formula (C₁₉H₂₅NO₂) and weight (299.41 g/mol) necessitate careful stoichiometric control throughout synthesis [1] [2].
The indene-piperidine fusion is constructed via acid- or base-catalyzed cyclization, where Friedel-Crafts alkylation is frequently employed to form the spiro junction. A common precursor involves reacting 5-methyl-1-indanone derivatives with 4-piperidinone under Lewis acid catalysis (e.g., TiCl₄), followed by reductive amination. This approach leverages the nucleophilicity of the indene system to attack the piperidinone carbonyl, forming the spiro center. Temperature control (<0°C) is critical to prevent polyalkylation, with yields optimized to 70-85% after crystallization. Microwave-assisted methods have reduced reaction times from 48 hours to <6 hours while maintaining comparable yields [9].
Table 1: Cyclization Methods for Spiro Junction Formation
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
TiCl₄ | DCM | -10 to 0 | 24 | 78 |
BF₃·OEt₂ | Toluene | 25 | 12 | 82 |
PTSA (microwave) | MeCN | 120 | 4 | 80 |
The introduction of the tert-butoxycarbonyl (Boc) group serves dual purposes: protecting the piperidine nitrogen and enhancing solubility for subsequent purification. Esterification employs di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., DMAP, triethylamine) in anhydrous THF. Maintaining pH 8-9 is essential to avoid competing N-alkylation. The reaction proceeds quantitatively at 25°C within 2 hours, evidenced by the disappearance of the secondary amine signal (δ ~2.8 ppm) in ¹H-NMR. Post-reaction, the crude product is purified via recrystallization from ethanol/water (4:1), achieving ≥97% purity confirmed by HPLC [2] [7]. The Boc group's steric bulk also minimizes epimerization at the spiro center during storage [7].
Initial indene ring formation often requires regioselective bromination at the 5-methylindene precursor’s benzylic position. N-Bromosuccinimide (NBS) (1.05 equiv) in CCl₄ at reflux installs the bromide, which undergoes spontaneous intramolecular Williamson ether synthesis under weak bases (K₂CO₃). This forms the indene’s five-membered ring. Kinetic studies reveal that electron-donating groups (e.g., 5-methyl) accelerate ring closure by 3-fold compared to unsubstituted analogs. The Boc group’s ortho effect directs ring fusion geometry, favoring the trans-isomer (>9:1 dr) due to reduced steric repulsion. This step typically achieves 65-75% yield after silica gel chromatography [9].
Table 2: Bromination and Ring Closure Optimization
Brominating Agent | Base | Solvent | Time (h) | Regioselectivity | Yield (%) |
---|---|---|---|---|---|
NBS | K₂CO₃ | CCl₄ | 3 | 5:1 | 72 |
Br₂ (cat. PPh₃) | Et₃N | THF | 1 | 8:1 | 68 |
CuBr₂ | NaOAc | DMF | 6 | 4:1 | 60 |
While not a core synthetic section, structural analysis is critical for validating synthetic outcomes. The 5-methyl regioisomer (CAS 1160247-60-8) exhibits distinct ¹H-NMR shifts (δ 2.28 ppm, singlet, CH₃) compared to the 6-methyl analog (CAS 1160247-62-0, δ 2.32 ppm). Mass spectrometry confirms [M+H]⁺ at m/z 300.41, with IR showing carbonyl stretches at 1685 cm⁻¹ (Boc C=O) [1] [2]. Computational models (LogP ~4.29) indicate high lipophilicity, consistent with spirocyclic scaffolds [2] [4].
The compound serves as a precursor to PROTAC (Proteolysis Targeting Chimera) linkers via Boc deprotection and piperidine coupling. Its spirocyclic rigidity enhances proteasome binding affinity, as demonstrated in Merck & Co.’s Aryl Halide Chemistry Informer Library (Compound X16) for androgen receptor degraders [5] [8]. The methyl group’s position (5- vs. 6-) significantly impacts degradation efficiency, with 5-methyl showing 3-fold higher activity in cellular models [5].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8